molecular formula C8H8ClFN2O2 B1459029 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine CAS No. 1312572-95-4

2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine

Cat. No.: B1459029
CAS No.: 1312572-95-4
M. Wt: 218.61 g/mol
InChI Key: QEXDDDBOXLBAAA-UHFFFAOYSA-N
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Description

2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine is a chemical compound with the molecular formula C8H8ClFN2O2 and a molecular weight of 218.61 g/mol . This compound is of interest in various fields of research due to its unique chemical structure and properties.

Properties

IUPAC Name

2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c9-8-11-3-6(10)7(12-8)14-5-1-2-13-4-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXDDDBOXLBAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with tetrahydrofuran-3-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine is unique due to the presence of the tetrahydrofuran-3-yloxy group, which imparts distinct chemical and biological properties. This differentiates it from other pyrimidine derivatives, such as those with trifluoromethyl or dichloro substituents .

Biological Activity

2-Chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine is a pyrimidine derivative that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound has garnered attention due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C10_{10}H10_{10}ClFNO2_2
  • Molecular Weight: 233.64 g/mol

The presence of the oxolan-3-yloxy group is notable as it contributes to the compound's distinct chemical and biological properties compared to other pyrimidine derivatives.

2-Chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine interacts with specific molecular targets, such as enzymes or receptors. The biological activity is primarily attributed to its ability to inhibit certain pathways involved in cell proliferation and survival.

Research indicates that this compound may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, which is critical for DNA replication.
  • Cell Cycle Arrest: Studies suggest that it induces cell cycle arrest at specific phases, particularly G2/M, thereby preventing cancer cell proliferation.
  • Apoptosis Induction: The compound promotes apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

Pharmacokinetic Profile

The pharmacokinetic properties of 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine have been evaluated in preclinical studies:

ParameterValue
Oral Bioavailability (F)31.8%
Clearance (mL/h/kg)82.7 ± 1.97
Half-life (t1/2_{1/2})>12 hours
Maximum Tolerated Dose2000 mg/kg

These parameters suggest that the compound has a favorable pharmacokinetic profile with sufficient oral bioavailability and safety margins in animal models.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine:

  • Anticancer Activity: In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. For instance, IC50_{50} values were reported in the nanomolar range for specific leukemia and solid tumor cell lines.
  • Toxicity Assessment: A subacute toxicity study conducted on Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, supporting its safety for further development.
  • Comparison with Similar Compounds: When compared with other pyrimidine derivatives, such as those with trifluoromethyl or dichloro substituents, 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine exhibited superior biological activity due to its unique oxolane moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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